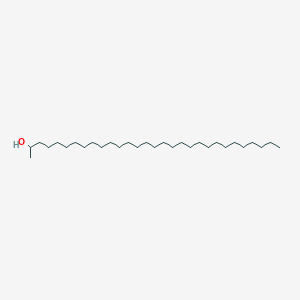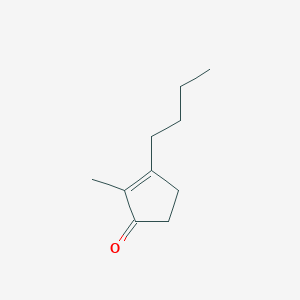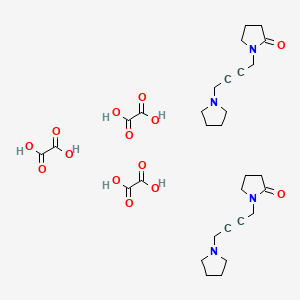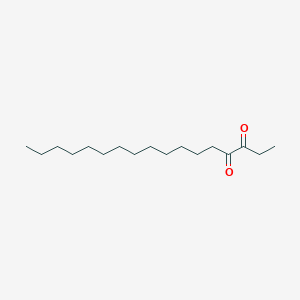
3,4-Heptadecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Heptadecanedione is an organic compound with the molecular formula C17H32O2. It is a diketone, meaning it contains two keto groups (carbonyl groups) within its structure. This compound is part of a broader class of organic compounds known as diketones, which are characterized by the presence of two carbonyl groups separated by a single carbon atom. Diketones are known for their reactivity and are often used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Heptadecanedione can be achieved through several methods. One common approach involves the reaction of heptadecanoyl chloride with a suitable reagent to introduce the second keto group. For example, the reaction of heptadecanoyl chloride with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Heptadecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the keto groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptadecanoic acid, while reduction may produce heptadecanol.
Aplicaciones Científicas De Investigación
3,4-Heptadecanedione has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Heptadecanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the two keto groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Heptadecanedione: Another diketone with similar structural features but different reactivity and applications.
1-Phenyl-1,3-octadecanedione: A diketone with an aromatic ring, which imparts different chemical properties and uses.
Uniqueness
3,4-Heptadecanedione is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, industrial applications, and scientific research.
Propiedades
Número CAS |
5452-62-0 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
heptadecane-3,4-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16(18)4-2/h3-15H2,1-2H3 |
Clave InChI |
UOELRXDXUATFCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



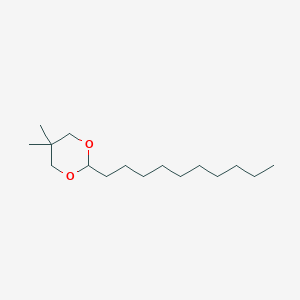
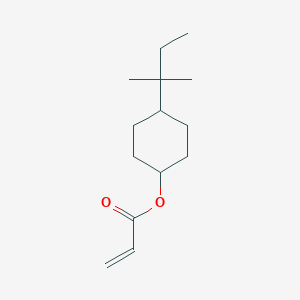
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
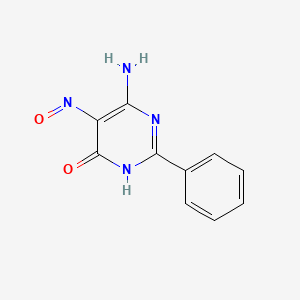
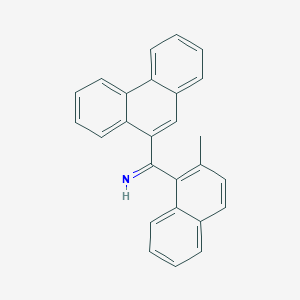
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)


